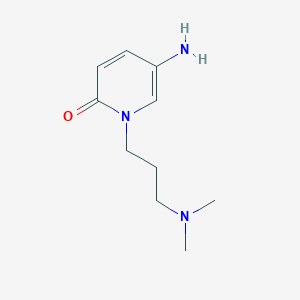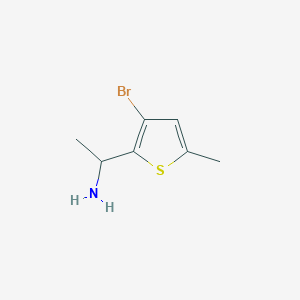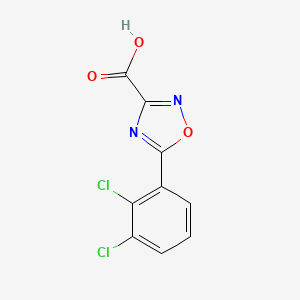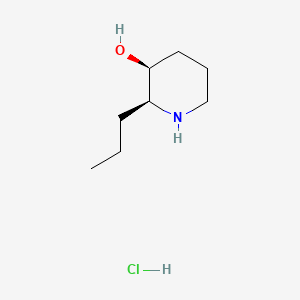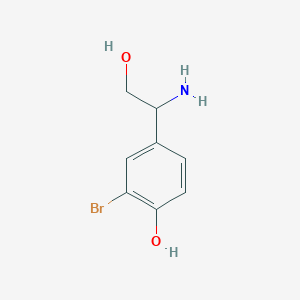
2-(Azetidin-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)benzoic acid is a heterocyclic compound that features a four-membered azetidine ring attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)benzoic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Amines derived from the azetidine ring.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a pharmacophore, binding to active sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the specific modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound features a similar azetidine ring but with different substituents, leading to distinct biological activities.
L-Azetidine-2-carboxylic acid: Found in nature, this compound is structurally similar but has different applications, particularly in the study of amino acid analogs.
Uniqueness
2-(Azetidin-3-yl)benzoic acid is unique due to its combination of the azetidine ring and benzoic acid moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)benzoic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) |
Clé InChI |
ZZSCEDDRVRUMAL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


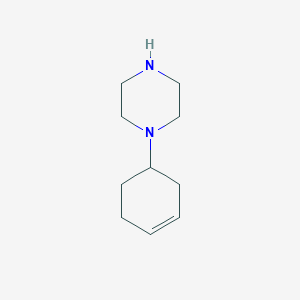
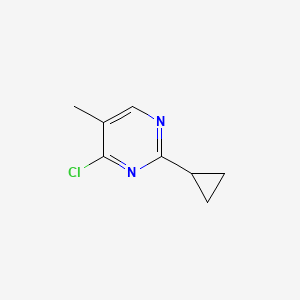

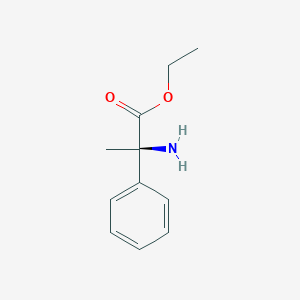
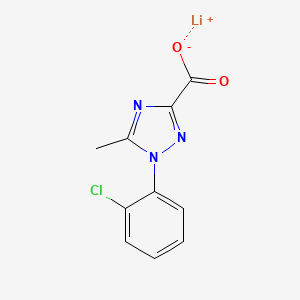
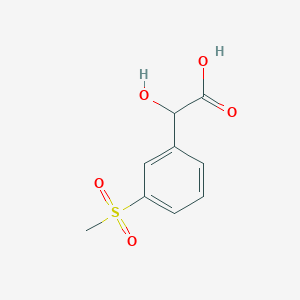

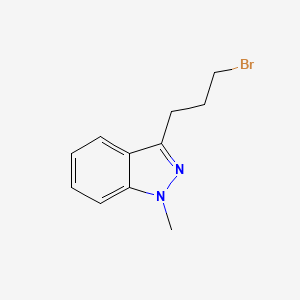
![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
